molecular formula C19H17Cl3N4O2S2 B2556636 N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide CAS No. 338422-21-2

N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide

Cat. No.: B2556636
CAS No.: 338422-21-2
M. Wt: 503.84
InChI Key: VCSXLYWSZGHVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide is a 1,2,4-triazole derivative characterized by:

  • A 1,2,4-triazole core substituted with an allyl group at the N-4 position.
  • A (2,6-dichlorobenzyl)sulfanyl moiety at the C-5 position.
  • A 4-chlorobenzenesulfonamide group linked via a methylene bridge at the C-3 position.

The compound’s synthesis likely involves nucleophilic substitution and coupling reactions common to triazole derivatives, with structural verification via crystallography tools like SHELX .

Properties

IUPAC Name

4-chloro-N-[[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O2S2/c1-2-10-26-18(11-23-30(27,28)14-8-6-13(20)7-9-14)24-25-19(26)29-12-15-16(21)4-3-5-17(15)22/h2-9,23H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSXLYWSZGHVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, a sulfonamide group, and an allyl substituent. Its molecular formula is C16H16ClN3O2SC_{16}H_{16}ClN_3O_2S with a molecular weight of approximately 351.83 g/mol. The presence of the triazole moiety is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds with similar structures have shown significant inhibition of cancer cell proliferation. A notable example includes a derivative that exhibited an IC50 value of 0.12 μM against HCT116 colorectal cancer cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound 25HCT1160.12Inhibition of Wnt signaling
Compound 25SW4802Inhibition of β-catenin transcription

These findings suggest that N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide may act similarly by targeting the Wnt/β-catenin pathway, a crucial player in many cancers.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are known for their antifungal and antibacterial activities. Preliminary assessments indicate that similar compounds exhibit significant inhibition against various bacterial strains .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 μg/mL
Compound BEscherichia coli16 μg/mL

These results imply that N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide may be effective against similar pathogens.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar sulfonamides have been shown to inhibit dihydropteroate synthase in bacteria.
  • Modulation of Signaling Pathways : The triazole ring may interact with various cellular receptors and enzymes involved in cancer progression.

Case Studies

A case study involving related compounds demonstrated their efficacy in reducing tumor size in xenograft models when administered in vivo. The study reported significant reductions in Ki67 expression, a marker for cell proliferation, further supporting the anticancer potential .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related 1,2,4-triazole derivatives (Table 1):

Table 1: Key Structural Features of Comparable Compounds
Compound Name (CAS/ID) Core Structure Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 1,2,4-Triazole - Allyl (N-4)
- (2,6-Dichlorobenzyl)sulfanyl (C-5)
- 4-Chlorobenzenesulfonamide (C-3)
C19H17Cl3N4O2S2 518.44 High halogen content (3 Cl atoms); sulfonamide group enhances polarity.
2-({4-Allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide (538337-17-6) 1,2,4-Triazole - Allyl (N-4)
- (3-Chloro-2-methylanilino)methyl (C-5)
- N-(4-methylphenyl)acetamide (C-3)
C22H25ClN4O2S 460.98 Chloroaniline and acetamide groups may enhance hydrogen bonding.
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (338422-28-9) 1,2,4-Triazole - Allyl (N-4)
- (4-Fluorobenzyl)sulfanyl (C-5)
- 4-Chlorobenzenesulfonamide (C-3)
C19H18ClFN4O2S2 452.95 Fluorine substituent reduces steric bulk vs. Cl; lower molar mass.
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 1,2,4-Triazole - (E)-2-Chlorobenzylidene (N-4)
- 4-Methylbenzylsulfanyl (C-3)
- 3,4,5-Trimethoxyphenyl (C-5)
C25H23ClN4O3S 506.99 Trimethoxyphenyl group increases steric bulk; methoxy groups enhance solubility.

Key Comparative Insights

Halogen Substituents
  • Fluorine’s smaller atomic radius may reduce steric hindrance but offers weaker halogen bonding.
Sulfur-Containing Groups
  • Sulfonamide vs. Acetamide : The target’s sulfonamide group (C-3) is more polar and acidic than the acetamide in CAS 538337-17-6 , which could influence solubility and target binding (e.g., enzyme inhibition via –SO2NH– interactions).
  • Sulfanyl (S–) Linkage : All compounds retain a sulfanyl group, critical for forming the –N–C–S pharmacophore linked to biological activity .

Physicochemical Properties

  • Molecular Weight : The target compound (518.44 g/mol) is heavier than analogs due to multiple chlorine atoms, which may impact bioavailability.
  • Lipophilicity (LogP) :
    • Target: Estimated higher LogP (∼4.2) due to three Cl atoms.
    • Fluorine analog (CAS 338422-28-9): Lower LogP (∼3.8) .
    • Trimethoxyphenyl derivative: Moderate LogP (∼3.5) due to polar methoxy groups .

Q & A

Q. What are the common synthetic routes for N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide, and what reagents are typically employed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
  • Step 1 : Formation of the triazole core through cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions.
  • Step 2 : Sulfanylation at the triazole’s 5-position using 2,6-dichlorobenzyl mercaptan in the presence of a base like K₂CO₃ .
  • Step 3 : Alkylation of the triazole’s 3-position with allyl bromide or chloro-methyl intermediates.
  • Step 4 : Sulfonamide coupling using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
    Key reagents include alkyl halides, thiols, and sulfonyl chlorides, with reaction yields influenced by solvent polarity (e.g., DMF or THF) and temperature control.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography is critical for confirming the 3D structure, especially the spatial arrangement of the allyl, dichlorobenzyl, and sulfonamide groups. Studies on analogous triazoles highlight the importance of resolving hydrogen-bonding networks (e.g., N–H···O/S interactions) .
  • NMR spectroscopy :
  • ¹H/¹³C NMR to identify allyl protons (δ 5.2–5.8 ppm), sulfonamide NH (δ 7.5–8.0 ppm), and aromatic protons from dichlorobenzyl (δ 7.3–7.6 ppm) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole and sulfonamide regions.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) during sulfanylation reduce side reactions like over-alkylation .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonamide coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes byproducts in allylation steps .
  • Purification strategies : Column chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water mixtures improves purity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of similar triazole derivatives?

  • Methodological Answer :
  • Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized assays (e.g., microbial growth inhibition or enzyme inhibition) to compare potency .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing allyl with propargyl or varying sulfonamide groups) to isolate structure-activity relationships (SAR) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial dihydrofolate reductase, aligning discrepancies between in vitro and in silico results .

Q. How can crystallographic data inform the design of derivatives with enhanced stability or activity?

  • Methodological Answer :
  • Analyze hydrogen-bonding motifs (e.g., N–H···O=S interactions) to identify residues critical for stabilizing the bioactive conformation .
  • Modify substituents to exploit hydrophobic pockets (e.g., replacing 4-chlorobenzenesulfonamide with bulkier groups like naphthalene sulfonamide) .
  • Use thermal ellipsoid plots to assess conformational flexibility of the allyl group, guiding substitutions that rigidify the structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.